molecular formula C23H18N4O2S B2964221 4-cyano-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895014-75-2

4-cyano-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2964221
CAS No.: 895014-75-2
M. Wt: 414.48
InChI Key: ZLECFWMVFLAXRM-UHFFFAOYSA-N
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Description

4-cyano-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a novel chemical entity designed for research purposes, particularly in medicinal chemistry and drug discovery. While specific studies on this exact compound are not available in the public domain, its core structure is based on the N-substituted benzothiazole scaffold, which is recognized for its significant potential in pharmaceutical research . Benzothiazole derivatives are frequently investigated for their antimicrobial properties. Research on structurally similar compounds, such as N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide derivatives, has demonstrated promising activity against a range of Gram-positive and Gram-negative bacterial strains, with some analogs showing potent efficacy in experimental models . The incorporation of the pyridinylmethyl moiety in this compound may further influence its biological activity and interaction with enzymatic targets. The benzothiazole pharmacophore is a privileged structure in anticancer agent development, with several derivatives undergoing evaluation for their cytotoxic effects . This compound is intended for use in non-clinical research, such as in vitro bioactivity screening, mechanism of action studies, and as a key intermediate in the synthesis of more complex molecules for biological evaluation. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-cyano-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S/c1-2-29-19-9-10-20-21(12-19)30-23(26-20)27(15-17-4-3-11-25-14-17)22(28)18-7-5-16(13-24)6-8-18/h3-12,14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLECFWMVFLAXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzothiazole Core: Starting with a suitable aniline derivative, the benzothiazole core can be synthesized through a cyclization reaction with sulfur and an oxidizing agent.

    Introduction of Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using an appropriate ethylating agent.

    Attachment of Pyridin-3-ylmethyl Group: This step involves the formation of an amide bond between the benzothiazole derivative and a pyridin-3-ylmethylamine.

    Addition of Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the ethoxy group.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzothiazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

    Catalysis: Benzothiazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the development of organic semiconductors and other advanced materials.

Biology

    Antimicrobial Agents: Benzothiazole derivatives have shown potential as antimicrobial agents against various pathogens.

    Enzyme Inhibitors: They can act as inhibitors for enzymes involved in critical biological pathways.

Medicine

    Drug Development: The compound may be explored for its potential therapeutic effects, such as anticancer or anti-inflammatory properties.

Industry

    Dyes and Pigments: Benzothiazole derivatives are used in the production of dyes and pigments due to their vibrant colors and stability.

Mechanism of Action

The mechanism of action of 4-cyano-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with proteins, enzymes, or nucleic acids, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of N-benzothiazol-2-yl benzamides. Key structural analogues include:

Compound Name Substituent on Benzothiazole Benzamide Substituent Molecular Weight Key Properties/Biological Notes
4-cyano-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide (Main Compound) 6-ethoxy 4-cyano ~404.9* No cytotoxicity; putative CYP51 inhibitor
MMV001239 (4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide) 5-methoxy 4-cyano ~390.8* No reported biological activity
N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide 4-chloro 4-cyano 404.9 Higher halogenated analog; uncharacterized activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide 6-ethoxy 4-CF₃ 366.4 Increased lipophilicity; no activity data
3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Thiazole core 3,4-dichloro ~480.0* Characterized via NMR/HRMS; unstudied activity

*Estimated based on molecular formula.

Key Observations:

Substituent Position and Activity: The 6-ethoxy group in the main compound vs. 5-methoxy in MMV001239 illustrates how substituent position impacts molecular weight and steric effects. The ethoxy group may enhance metabolic stability compared to methoxy .

Functional Group Effects: Replacing the 4-cyano group with 4-CF₃ (as in ) increases lipophilicity (logP ~3.5 vs. ~2.8 for cyano), which could influence membrane permeability . The pyridin-3-ylmethyl moiety is conserved across analogues, supporting its hypothesized role in CYP51 inhibition via metal coordination .

Synthetic and Analytical Data :

  • Compounds like 4d–4i () share thiazole and pyridine motifs but incorporate morpholine or piperazine groups. These polar substituents improve water solubility (e.g., logP ~1.5–2.0) but may reduce CNS penetration .

Biological Activity Gaps :

  • While the main compound lacks cytotoxicity , other analogues (e.g., 4d–4i) remain unstudied for specific targets. The trifluoromethyl derivative () also lacks published activity data, highlighting a need for systematic SAR studies.

Biological Activity

The compound 4-cyano-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a complex organic molecule belonging to the class of benzamides. Its unique structural features suggest significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a cyano group , a benzothiazole moiety , and a pyridin-3-ylmethyl group . These functional groups are thought to contribute to its biological activity by interacting with various molecular targets.

Structural Formula

The IUPAC name indicates the following structural features:

C23H18N4O2S\text{C}_{23}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The cyano and benzamide groups are likely crucial for binding interactions, while the ethoxybenzothiazole and pyridinylmethyl substituents may enhance specificity and potency against target proteins.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds with similar structural frameworks. For instance, derivatives of benzothiazole have shown efficacy in inhibiting the proliferation of various cancer cell lines.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Assay Type
Compound AA5496.262D
Compound BHCC82720.463D
Compound CNCI-H3586.482D

In a study evaluating similar compounds, it was found that certain derivatives exhibited significant cytotoxic effects on human lung cancer cell lines using both 2D and 3D culture methods .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been documented. Compounds were tested against various bacterial strains, demonstrating notable activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DEscherichia coli12.5 μg/mL
Compound EStaphylococcus aureus25 μg/mL

These findings suggest that the compound may possess both antitumor and antimicrobial activities, making it a candidate for further investigation in drug development.

Case Studies

Several case studies have explored the biological activities of benzothiazole derivatives:

  • Antitumor Efficacy : A study investigated the effects of a series of benzothiazole-based compounds on lung cancer cell lines, reporting significant inhibition of cell proliferation with IC50 values ranging from 6 to 20 μM depending on the assay format used .
  • Neurotoxicity Assessment : Another study evaluated various benzothiazole derivatives for neurotoxicity using established models, revealing that most compounds exhibited low toxicity while maintaining antiepileptic activity .

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